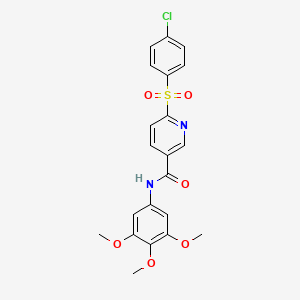

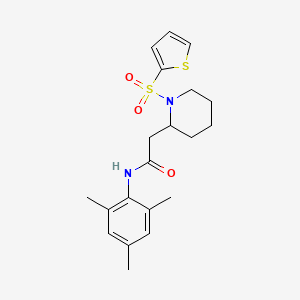

6-((4-chlorophenyl)sulfonyl)-N-(3,4,5-trimethoxyphenyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

I found a document from the World Health Organization , but it does not provide specific information about the synthesis of this compound.Molecular Structure Analysis

I found a paper on the synthesis of novel porphyrin derivatives , but it does not seem to be directly related to the compound .Chemical Reactions Analysis

I found a database on Indian Medicinal Plants, Phytochemistry And Therapeutics , but it does not provide specific information about the chemical reactions of this compound.Aplicaciones Científicas De Investigación

Fluorescent Analog for Enzymatic Studies

A study by Barrio, Secrist, and Leonard (1972) synthesized a fluorescent analog of nicotinamide adenine dinucleotide, showcasing its application in studying enzyme-catalyzed reactions. This compound, designed to emit fluorescence upon enzymatic hydrolysis, serves as a tool for investigating the dynamics of enzyme interactions with nicotinamide derivatives (Barrio, Secrist, & Leonard, 1972).

Antiviral and Herbicidal Applications

Chen et al. (2010) explored the synthesis of sulfonamide derivatives starting from 4-chlorobenzoic acid, leading to compounds with specific antiviral activities. This research underscores the potential of nicotinamide derivatives in developing antiviral agents (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Role in Plant Metabolism

The metabolism of nicotinamide and its derivatives in higher plants was detailed by Matsui et al. (2007), indicating the conversion of nicotinamide to nicotinic acid and its involvement in the synthesis of trigonelline and nicotinic acid 1N-glucoside. This study provides insights into the metabolic pathways of nicotinamide in plant systems, highlighting its significance in plant physiology and potential agricultural applications (Matsui, Yin, Yamanaka, Iwasaki, & Ashihara, 2007).

Potential in Disease Treatment and Prevention

Research by Maiese, Zhao, Jinling, & Shang (2009) reviewed the biological actions of nicotinamide, emphasizing its cytoprotective properties and its involvement in modulating cellular survival pathways. This work suggests the therapeutic potential of nicotinamide and its derivatives in treating and preventing various diseases, including diabetes and aging-related conditions (Maiese, Zhao, Jinling, & Shang, 2009).

Propiedades

IUPAC Name |

6-(4-chlorophenyl)sulfonyl-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O6S/c1-28-17-10-15(11-18(29-2)20(17)30-3)24-21(25)13-4-9-19(23-12-13)31(26,27)16-7-5-14(22)6-8-16/h4-12H,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZIIVRODKFEJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((4-chlorophenyl)sulfonyl)-N-(3,4,5-trimethoxyphenyl)nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2751624.png)

![6-(4-Fluorophenyl)-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2751626.png)

![rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide, cis](/img/structure/B2751630.png)

![(1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanamine;hydrochloride](/img/structure/B2751631.png)

![6-(3-ethoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2751632.png)

![8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2751640.png)

![Cyclohex-3-en-1-yl-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2751645.png)